molecular formula C9H16NNaS2 B6612263 Sodium cyclohexyl(ethyl)carbamodithioate CAS No. 7346-67-0

Sodium cyclohexyl(ethyl)carbamodithioate

Cat. No.: B6612263
CAS No.: 7346-67-0
M. Wt: 225.4 g/mol
InChI Key: OSFXFAMIJHXFIL-UHFFFAOYSA-M
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Description

Sodium cyclohexyl(ethyl)carbamodithioate is a chemical compound with the molecular formula C9H17NS2Na. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate group (-CS2) attached to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexyl(ethyl)carbamodithioate typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

  • Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
  • The cyclohexyl dithiocarbamate is then treated with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclohexyl(ethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Sodium cyclohexyl(ethyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of sodium cyclohexyl(ethyl)carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability is crucial for its function as an enzyme inhibitor and its potential therapeutic applications. The compound interacts with molecular targets such as metalloproteins and enzymes, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

    Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties.

    Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator.

    Copper diethyldithiocarbamate: Known for its use in agriculture as a fungicide.

Uniqueness: Sodium cyclohexyl(ethyl)carbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

sodium;N-cyclohexyl-N-ethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXFAMIJHXFIL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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